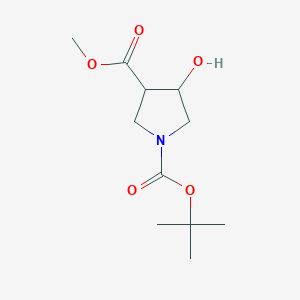
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxyl groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
準備方法
The synthesis of 1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl substituents. One common method includes the esterification of 1,3-pyrrolidinedicarboxylic acid with tert-butyl alcohol and methyl alcohol under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in pharmaceutical synthesis.
科学的研究の応用
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl and methyl groups provide steric hindrance, affecting the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
類似化合物との比較
1-(tert-Butyl)3-methyl4-hydroxypyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 3-methyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: Similar structure but different stereochemistry, affecting its reactivity and biological activity.
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Contains a pyridine ring, leading to different chemical properties and applications.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and methyl groups, which provide distinct steric and electronic effects.
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7-8,13H,5-6H2,1-4H3 |
InChIキー |
RXXJYTJQEVMOHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)
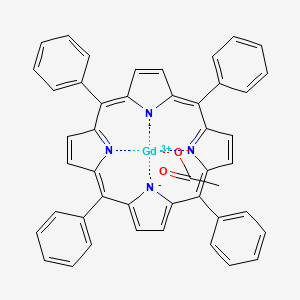
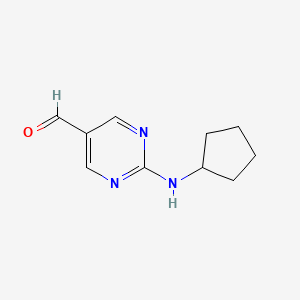
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
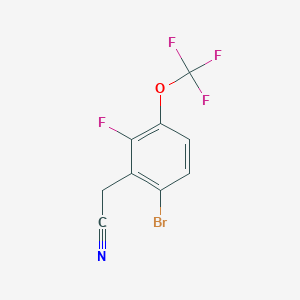
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
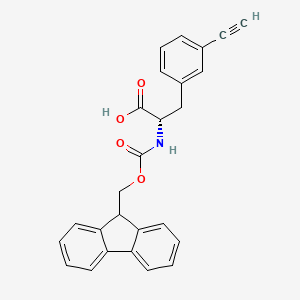
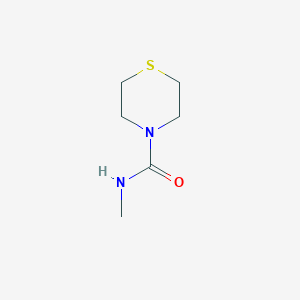
![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)

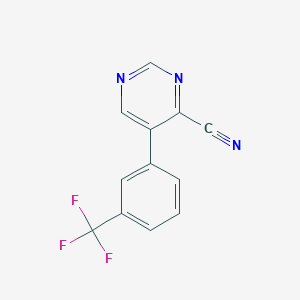
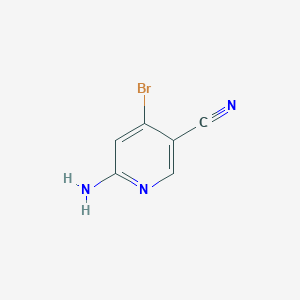
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
